methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
Description
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a heterocyclic organic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-chloro-2-fluorophenyl group and a methyl benzoate moiety. Its structure combines a bicyclic imidazopyridine scaffold, known for modulating biological targets (e.g., kinases or GPCRs), with halogenated aromatic systems that enhance lipophilicity and binding affinity. The ester group (methyl benzoate) may influence solubility and metabolic stability.
Properties
Molecular Formula |
C22H20ClFN4O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H20ClFN4O3/c1-12-3-4-13(21(29)31-2)9-18(12)27-22(30)28-8-7-17-19(26-11-25-17)20(28)15-6-5-14(23)10-16(15)24/h3-6,9-11,20H,7-8H2,1-2H3,(H,25,26)(H,27,30) |
InChI Key |
DYWHCJPVCPFURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chloro-fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the methylbenzoate moiety through esterification.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazopyridine Cores
Compound: Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
- Key Differences: Substituent Position: The halogenated phenyl group in the target compound is 4-chloro-2-fluorophenyl, whereas ’s analogue has 3-chloro-4-fluorophenyl. This positional variance may alter steric interactions and electronic properties.
Tetrahydropyrimidine-Based Analogues
Compounds : Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Fluorinated Chromen Derivatives
Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
- Fluorination Pattern: Both compounds feature multiple fluorine atoms, but ’s chromen-pyrazolopyrimidine hybrid introduces a planar chromen system, contrasting with the non-planar imidazopyridine core of the target compound.
- Physicochemical Properties : reports a melting point of 258–260°C, suggesting high crystallinity, likely due to extended π-conjugation. The target compound’s melting point is unreported but may be lower due to reduced aromatic stacking .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine atoms in the phenyl ring enhance electronegativity and metabolic stability. The 4-chloro-2-fluoro configuration in the target compound may improve target selectivity compared to ’s 3-chloro-4-fluoro isomer .
- Ester Influence: Methyl benzoate in the target compound and may confer better solubility in polar solvents than ’s butanoate, critical for oral bioavailability.
Biological Activity
Methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate (CAS Number: 1219588-16-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN4O3 |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 1219588-16-5 |
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : Research indicates that it could interact with signaling pathways such as the MAPK and VEGF pathways, crucial for tumor growth and angiogenesis.
- Cell Cycle Arrest : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, promoting apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity .
- Mechanistic Insights : The compound was found to downregulate anti-apoptotic proteins (like Bcl-2) while upregulating pro-apoptotic proteins (like Bax), suggesting a mechanism that favors apoptosis in cancer cells . Docking studies revealed potential interactions with the Epidermal Growth Factor Receptor (EGFR), which is critical in many cancers .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicated that it could reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 cells treated with the compound revealed a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of treatment. The study highlighted its potential as a therapeutic agent against breast cancer .
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its efficacy in reducing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
